molecular formula C20H15F2N3O B14926459 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14926459
M. Wt: 351.3 g/mol
InChI Key: SLROPUBAGYQHHV-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a furan ring, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Addition of the difluoromethyl group: This step may involve the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

    Incorporation of the furan ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using furan-2-boronic acid or furan-2-stannane.

    Final assembly: The final step involves the coupling of the phenyl group to the pyrazolo[3,4-b]pyridine core, which can be achieved through various cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form dihydropyrazolo[3,4-b]pyridine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Stille, or Heck coupling, to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving its unique functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, or other biomolecules, modulating their activity. For example, the pyrazolo[3,4-b]pyridine core may interact with kinase enzymes, inhibiting their activity and affecting cellular signaling pathways. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    3-cyclopropyl-4-(trifluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    3-cyclopropyl-4-(difluoromethyl)-6-(thiophen-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine: This compound has a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions with biomolecules.

    3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a methyl-substituted phenyl group, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15F2N3O

Molecular Weight

351.3 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H15F2N3O/c21-19(22)14-11-15(16-7-4-10-26-16)23-20-17(14)18(12-8-9-12)24-25(20)13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2

InChI Key

SLROPUBAGYQHHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CO4)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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